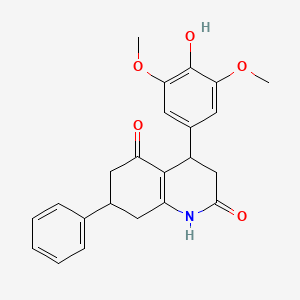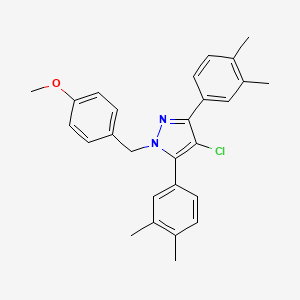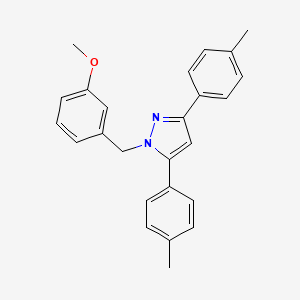
4-(4-hydroxy-3,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound characterized by its unique structure, which includes a quinolinedione core and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of hydroxy and methoxy groups onto an aromatic ring.
Cyclization Reactions: Formation of the quinolinedione core through intramolecular reactions.
Hydrogenation: Reduction of double bonds to form the tetrahydro structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The quinolinedione core can interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE: Lacks the phenyl group, resulting in different chemical properties.
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-QUINOLINEDIONE: Does not have the tetrahydro structure, affecting its reactivity and stability.
Uniqueness
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Its tetrahydro structure provides stability, while the hydroxy and methoxy groups enhance its reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C23H23NO5 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
4-(4-hydroxy-3,5-dimethoxyphenyl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H23NO5/c1-28-19-10-15(11-20(29-2)23(19)27)16-12-21(26)24-17-8-14(9-18(25)22(16)17)13-6-4-3-5-7-13/h3-7,10-11,14,16,27H,8-9,12H2,1-2H3,(H,24,26) |
Clé InChI |
AVKZXMJBVOUXAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B14927342.png)
![N-(2,4-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927344.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927353.png)
![N-(6-methoxypyridin-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927359.png)

![4-chloro-N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B14927364.png)

![N-[4-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927377.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14927381.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B14927391.png)
![N-(2-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14927411.png)
![N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927412.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-(1-ethyl-1H-pyrazol-3-yl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927414.png)
![4-({4-[4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzyl}oxy)benzoic acid](/img/structure/B14927419.png)
